(-)-beta-Curcumene
(-)-beta-Curcumene
(R)-2, 5, 11-Bisabolatriene, also known as beta-curcumene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units (R)-2, 5, 11-Bisabolatriene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (R)-2, 5, 11-bisabolatriene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (R)-2, 5, 11-bisabolatriene can be found in a number of food items such as root vegetables, beverages, lemon balm, and turmeric. This makes (R)-2, 5, 11-bisabolatriene a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
28976-67-2
VCID:
VC21326228
InChI:
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,11,14H,5,7,9-10H2,1-4H3/t14-/m1/s1
SMILES:
CC1=CCC(=CC1)C(C)CCC=C(C)C
Molecular Formula:
C15H24
Molecular Weight:
204.35 g/mol
(-)-beta-Curcumene
CAS No.: 28976-67-2
VCID: VC21326228
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.

Description | (R)-2, 5, 11-Bisabolatriene, also known as beta-curcumene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units (R)-2, 5, 11-Bisabolatriene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (R)-2, 5, 11-bisabolatriene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (R)-2, 5, 11-bisabolatriene can be found in a number of food items such as root vegetables, beverages, lemon balm, and turmeric. This makes (R)-2, 5, 11-bisabolatriene a potential biomarker for the consumption of these food products. |
---|---|
CAS No. | 28976-67-2 |
Product Name | (-)-beta-Curcumene |
Molecular Formula | C15H24 |
Molecular Weight | 204.35 g/mol |
IUPAC Name | 1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,4-diene |
Standard InChI | InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,11,14H,5,7,9-10H2,1-4H3/t14-/m1/s1 |
Standard InChIKey | XISBISVWIJDEQH-UHFFFAOYSA-N |
SMILES | CC1=CCC(=CC1)C(C)CCC=C(C)C |
Canonical SMILES | CC1=CCC(=CC1)C(C)CCCC(=C)C |
PubChem Compound | 14014430 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume